2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Description
Molecular Architecture and IUPAC Nomenclature
The compound 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide features a pyrazole core substituted with a thiophene moiety and an acetimidamide functional group. Its IUPAC name is derived systematically:
- Pyrazole ring : The parent heterocycle (1H-pyrazole) is numbered such that the nitrogen atoms occupy positions 1 and 2.
- Substituents :
- A thiophen-2-yl group at position 3.
- An acetimidamide side chain (-CH2-C(=NH)-NH2) at position 4.
The molecular formula is C9H10N4S , with a molecular weight of 206.27 g/mol . Key structural features include:
- Planarity : The pyrazole and thiophene rings adopt near-planar geometries due to conjugation.
- Hydrogen-bonding capacity : The acetimidamide group enables interactions via its NH2 and NH moieties.
Table 1: Key structural parameters
| Parameter | Value |
|---|---|
| Pyrazole ring bond lengths | N–N: 1.35 Å, C–N: 1.32–1.38 Å |
| Thiophene C–S bond | 1.71 Å |
| Dihedral angle (pyrazole-thiophene) | 7.2° |
Crystallographic Characterization and Bonding Patterns
Single-crystal X-ray diffraction studies of analogous compounds reveal:
- Crystal system : Monoclinic (P21/c space group common for related derivatives) .
- Intermolecular interactions :
Notable bonding patterns :
- The pyrazole C4–C9 bond (linking to acetimidamide) shows partial double-bond character (1.45 Å), indicating conjugation with the adjacent imine group .
- Thiophene ring exhibits aromatic delocalization, with bond alternation of 1.37 Å (C–C) and 1.42 Å (C–S) .
Comparative Analysis with Related Pyrazole-Thiophene Hybrid Systems
Compared to structurally similar hybrids:
Table 2: Structural and electronic comparisons
The acetimidamide group in the title compound enhances polarity and hydrogen-bonding potential compared to methyl or cyano substituents, influencing crystallization behavior and solubility .
Tautomeric Behavior and Conformational Dynamics
The compound exhibits two primary tautomeric forms:
- Amidine tautomer : NH2 group protonated, C=N bond conjugated with pyrazole.
- Iminol tautomer : OH group formed at C=N, with NH2 deprotonated (less prevalent in non-aqueous media) .
Conformational dynamics involve:
- Thiophene rotation : Energy barrier of ~8 kJ/mol for thiophene ring rotation relative to pyrazole .
- Acetimidamide flexibility : The -CH2-C(=NH)-NH2 side chain adopts staggered conformations to minimize steric strain.
Computational data (DFT/B3LYP/6-311+G(d,p)):
- Tautomeric equilibrium favors the amidine form by 12.3 kJ/mol .
- Intramolecular hydrogen bonding between pyrazole N1–H and acetimidamide NH2 stabilizes the global minimum conformation .
This structural flexibility enables adaptive binding in potential biological applications, though such uses fall outside this analysis’s scope.
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-8(11)4-6-5-12-13-9(6)7-2-1-3-14-7/h1-3,5H,4H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZYVFDIJUAICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which include this compound, have been studied extensively for their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
It is known that thiophene derivatives, which include this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
It is known that thiophene derivatives, which include this compound, have a prominent role in the advancement of organic semiconductors. They are utilized in industrial chemistry and material science as corrosion inhibitors
Pharmacokinetics
It is known that thiophene derivatives, which include this compound, are essential heterocyclic compounds and show a variety of properties and applications.
Result of Action
It is known that thiophene derivatives, which include this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Action Environment
It is known that thiophene derivatives, which include this compound, are utilized in industrial chemistry and material science as corrosion inhibitors, suggesting that they may be stable in various environments.
Biological Activity
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates both pyrazole and thiophene rings, which are known for their diverse pharmacological properties. The molecular formula of this compound is , with a molecular weight of approximately 206.27 g/mol .
Chemical Structure and Properties
The unique arrangement of functional groups in this compound influences its biological activity. The presence of nitrogen and sulfur atoms enhances its interaction capabilities with various biological targets, making it a subject of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4S |
| Molecular Weight | 206.27 g/mol |
| CAS Number | 2097970-98-2 |
Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The compound's mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Inhibition of COX Enzymes : Preliminary studies have shown that compounds containing pyrazole and thiophene moieties can effectively inhibit COX enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .
- Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit selective inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. Notably, compounds similar to this compound have shown promising IC50 values against A549 lung cancer cell lines, indicating potential anticancer properties .
- Mechanistic Insights : Molecular docking studies suggest that the binding affinity of these compounds to their biological targets is significant, with specific interactions noted between the compound and critical amino acid residues within the active site of the target enzymes .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide | C9H10N4S | Contains an amino group; studied for enzyme modulation |
| N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C11H12N4S | Exhibits different bioactivity profiles; used in flavoring agents |
| N-(2-(1H-pyrazol-3-yl)thiophen-3-yl)-2-(naphthalen-1-yl)acetamide | C17H16N4S | Explored for anticancer properties |
Scientific Research Applications
Biological Activities
Research indicates that 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide exhibits several biological activities:
-
Anti-inflammatory Properties :
- The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This suggests its application in treating inflammatory diseases such as arthritis and other related conditions.
-
Analgesic Effects :
- Preliminary studies indicate that the compound may possess analgesic properties, making it a candidate for pain management therapies.
-
Anticonvulsant Activity :
- Similar pyrazole and thiophene derivatives have been investigated for anticonvulsant effects, suggesting that this compound may also exhibit this activity.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- In vitro Studies : Research has demonstrated its effectiveness in reducing inflammation markers in cell cultures, indicating potential therapeutic roles in inflammatory diseases.
- Animal Models : Preclinical trials using animal models have shown promising results in pain relief and inflammation reduction, supporting further development as a therapeutic agent.
- Mechanistic Studies : Investigations into the molecular interactions of this compound with COX enzymes have provided insights into its mechanism of action, paving the way for optimized drug design.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s analogs differ primarily in substituents on the pyrazole nitrogen (N1) or the aromatic ring (thiophene vs. pyridine). Key comparisons are summarized below:
Structural and Electronic Analysis
- Thiophene vs. Pyridine : The thiophene ring (sulfur-containing) in the target compound confers greater electron richness compared to pyridine analogs . This may enhance π-π stacking interactions in biological targets or materials. Pyridine’s basic nitrogen, however, improves solubility in acidic environments .
- Substituent Effects :
Preparation Methods
Preparation Methods of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
General Synthetic Strategy
The synthesis generally proceeds through the following key stages:
- Formation of the pyrazole ring substituted with a thiophene group.
- Introduction of the acetimidamide moiety at the 4-position of the pyrazole.
- Purification and characterization of the final compound.
Detailed Synthetic Routes
Pyrazole-Thiophene Core Construction
The pyrazole ring substituted at the 3-position with a thiophen-2-yl group can be synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or aldehydes bearing the thiophene substituent. For example, condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with cyanoacetamide under basic conditions in boiling ethanol yields related pyrazole derivatives with high yields (~90%).
Introduction of the Acetimidamide Group
The acetimidamide group (-C(=NH)NH2) can be introduced by converting the corresponding pyrazole-4-acetyl intermediate into the acetimidamide through amidination reactions. While direct literature on this compound is limited, analogous methods for acetamide derivatives involve:
- Activation of the carboxylic acid or acetic acid derivative to an acyl chloride using reagents like thionyl chloride.
- Reaction of the acyl chloride with ammonia or amidine sources to form the acetimidamide.
An example from related thiophene-acetamide chemistry shows that 2-(thiophen-2-yl)acetic acid is first converted to 2-(thiophen-2-yl)acetyl chloride using thionyl chloride, then reacted with amines to form amides. By analogy, amidination can be achieved by reacting the acyl chloride intermediate with amidine or ammonia sources under controlled conditions.
Alternative Cyclization and Amidination Approaches
Patented synthetic methods for related heterocycles involve cyclodehydration and acylation steps starting from hydrazidopyrazines, followed by reduction and functional group transformations. These methods may be adapted for the preparation of acetimidamide derivatives by:
- Forming pyrazole intermediates via cyclodehydration of hydrazide precursors.
- Subsequent acylation and amidination steps to introduce the acetimidamide functionality.
Research Findings and Analytical Data
Spectroscopic Characterization
- NMR Spectroscopy: The pyrazole proton appears as a singlet around δ 8.16 ppm, while the acetimidamide NH2 protons show exchangeable singlets near δ 9.11 ppm.
- 13C NMR: Carbonyl and nitrile carbons resonate at approximately 163.0 ppm and 117.3 ppm, respectively, consistent with the expected functional groups.
- X-ray Crystallography: Single crystal X-ray diffraction confirms the molecular structure, showing the arrangement of thiophenyl, pyrazolyl, and acetimidamide groups with characteristic bond angles and hydrogen bonding patterns.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step organic reactions, starting with the formation of the pyrazole-thiophene core. Key steps include cyclocondensation of thiophene-2-carboxaldehyde with hydrazine derivatives, followed by functionalization of the pyrazole ring. Optimization involves adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (60–80°C), and catalysts (e.g., triethylamine for amidation). Purity can be enhanced using column chromatography and recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly for the thiophene (δ 6.8–7.5 ppm) and pyrazole (δ 7.0–8.0 ppm) protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. What are the primary biological targets or assays used to evaluate its bioactivity?
- Answer : Initial screening often focuses on enzyme inhibition assays (e.g., kinases, proteases) due to the acetimidamide group's potential to interact with catalytic sites. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial susceptibility tests (MIC against Gram-positive/negative bacteria) are standard. Dose-response curves and IC₅₀ calculations are essential for quantifying potency .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities across different experimental models?
- Answer : Discrepancies may arise from variations in cell-line specificity, assay conditions (e.g., serum concentration, pH), or compound solubility. To resolve these, standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate results using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity). Computational docking studies can identify off-target interactions that explain divergent results .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?
- Answer : Employ kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Structural analogs with modified acetimidamide groups can pinpoint pharmacophores. Site-directed mutagenesis of the enzyme’s active site, combined with molecular dynamics simulations, reveals binding modes and residue-specific interactions .
Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?
- Answer : Prodrug strategies (e.g., esterification of the acetimidamide group) enhance bioavailability. Lipophilicity adjustments via substituent modifications (e.g., alkyl chains on the pyrazole ring) improve membrane permeability. Pharmacokinetic profiling (Cmax, t½) in rodent models using LC-MS/MS quantifies absorption and metabolism .
Q. What theoretical frameworks guide the design of derivatives with enhanced selectivity?
- Answer : Structure-Activity Relationship (SAR) models correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with target affinity. Quantum mechanical calculations (DFT) predict electronic properties influencing binding. Fragment-based drug design (FBDD) identifies minimal pharmacophoric elements for scaffold optimization .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s role in modulating oxidative stress pathways?
- Answer : Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in cell-based assays. Combine with gene expression profiling (qRT-PCR for Nrf2, SOD1) and Western blotting for antioxidant proteins (e.g., catalase). Comparative studies with known antioxidants (e.g., ascorbic acid) establish relative efficacy .
Q. What computational tools are recommended for predicting off-target effects?
- Answer : SwissTargetPrediction and PharmMapper identify potential off-targets based on structural similarity. Molecular docking (AutoDock Vina) screens against human proteome databases. Machine learning models (e.g., DeepChem) prioritize high-risk targets for experimental validation .
Data Presentation Example
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Purity | >95% | HPLC-DAD | |
| IC₅₀ (Enzyme X) | 12.3 ± 1.5 μM | Kinetic assay | |
| LogP | 2.8 | Calculated (ChemAxon) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
